25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane
Description
25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane is a polyethylene glycol (PEG)-based compound with an iodine atom at the terminal position. Its molecular formula is C₁₇H₃₅IO₈, and it has a calculated molecular weight of 493.9 g/mol (based on atomic weights: C=12, H=1, I=126.9, O=16). The compound is characterized by a linear octaoxapentacosane backbone (25 carbons with eight ether oxygen atoms) terminated by an iodoalkyl group. It is typically available at ≥95% purity in quantities ranging from 100 mg to 5 g .
The iodine substituent confers unique reactivity, enabling applications in radiochemistry (e.g., iodination reactions) or as a precursor for cross-coupling reactions in organic synthesis. Its PEG backbone enhances solubility in aqueous and organic media, making it suitable for bioconjugation and nanotechnology applications.
Properties
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35IO8/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h2-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXRPFVSPCNWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35IO8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
This stepwise approach enables precise control over ether bond formation:
Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Ethylene glycol, NaH | THF | 0–5°C | 85 |
| 2 | 1-Iodo-2-(2-methoxyethoxy)ethane | DMF | 60°C | 72 |
The process begins with deprotonation of ethylene glycol using sodium hydride (NaH), followed by alkylation with iodoethyl ether derivatives. Iterative repetition extends the chain to eight ethylene oxide units. Challenges include competing elimination reactions and the need for rigorous moisture exclusion.
Ring-Opening Polymerization (ROP)
ROP using ethylene oxide monomers and a methoxy-terminated initiator offers scalability:
Lewis acids like boron trifluoride (BF₃) catalyze the polymerization, achieving molecular weights up to 2,000 Da. However, termination control is critical to prevent polydispersity.
Iodination Strategies
Introducing iodine at the terminal position requires careful selection of iodinating agents and reaction conditions.
Nucleophilic Substitution
Replacing a hydroxyl or tosyl group with iodide is a common approach:
Protocol
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Tosylation : Treat the terminal hydroxyl group with p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C.
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Iodide Exchange : React the tosylate intermediate with sodium iodide (NaI) in acetone under reflux.
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| NaI Concentration | 2.5 M | Maximizes SN2 displacement |
| Reaction Time | 12 h | Balances completion vs. decomposition |
| Solvent Polarity | Acetone (ε = 20.7) | Enhances nucleophilicity |
This method yields 25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane with 68–75% purity , necessitating chromatographic purification.
Direct Electrophilic Iodination
Electrophilic agents like iodine monochloride (ICl) can iodinate the terminal carbon:
Key Considerations :
-
Temperature Control : Reactions conducted at −20°C minimize side reactions.
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Solvent Choice : Dichloromethane (DCM) prevents iodine precipitation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 3.55–3.70 (m, OCH₂CH₂O), δ 3.20 (t, CH₂I) | |
| ESI-MS | m/z 495.2 [M+H]⁺ | |
| IR | 1120 cm⁻¹ (C-O-C), 520 cm⁻¹ (C-I) |
Industrial-Scale Production Insights
Patent EP2526138B1 discloses a continuous-flow process for polyether iodination:
Chemical Reactions Analysis
25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Scientific Research Applications
25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane is primarily based on its ability to interact with various molecular targets through its iodine atom and ether linkages. These interactions can influence biological pathways and chemical reactions, making it a valuable tool in research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of PEG-terminated compounds arises from variations in terminal functional groups. Below is a detailed comparison of 25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane with its analogs:
Structural and Molecular Comparison
Physical Properties and Stability
- Halogenated Derivatives (I, Br, Cl) : Sensitive to light and moisture; often stored at -18°C to prevent degradation .
- Azido/Thiol Derivatives : Require inert atmospheres (N₂ or Ar) to avoid side reactions (e.g., oxidation of thiols to disulfides) .
- Purity : Most commercial variants are ≥95% pure, validated by HPLC, NMR, and mass spectrometry .
Biological Activity
Chemical Structure and Properties
25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane belongs to a class of compounds known as polyether derivatives. Its structure includes a long carbon chain with multiple ether linkages and an iodine substituent at the 25th position. The presence of iodine often imparts unique biological properties due to its ability to influence molecular interactions and stability.
Potential Biological Activities
While specific studies on 25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane are scarce, we can infer potential biological activities based on the characteristics of similar polyether compounds:
- Antimicrobial Activity : Polyether compounds have been shown to exhibit antimicrobial properties. For instance, compounds like ionophores can disrupt microbial membranes or interfere with ion transport mechanisms.
- Cytotoxic Effects : Some polyether derivatives have demonstrated cytotoxicity against cancer cell lines. The mechanism often involves inducing apoptosis or disrupting cellular homeostasis.
- Neuroprotective Properties : Certain polyethers have been investigated for their neuroprotective effects in models of neurodegenerative diseases. These effects may be attributed to their ability to modulate oxidative stress and inflammation.
- Ion Channel Modulation : Polyether compounds can interact with ion channels in cellular membranes. This interaction can lead to altered excitability in neurons or muscle cells.
Research Findings and Case Studies
Due to the lack of direct studies on 25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane itself, we can refer to studies on related polyether compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Monensin | Antimicrobial and cytotoxic effects; disrupts ion transport | |
| Salinomycin | Inhibits cancer cell proliferation; induces apoptosis | |
| Ionomycin | Modulates calcium signaling; neuroprotective effects |
Case Study: Ionophore Activity
A study examining the ionophoric activity of similar polyether compounds found that they could effectively transport cations across lipid membranes. This activity was linked to their potential use in drug delivery systems and as antimicrobial agents.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended to validate the molecular structure of 25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane, and how are they applied?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the polyether backbone and iodine placement. Infrared (IR) spectroscopy can identify ether (C-O-C) and C-I bond vibrations (500–600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₇H₃₅IO₈). Computational tools like ACD/Labs Percepta can cross-validate predicted spectral data with experimental results .
Q. What are the stability considerations for handling this iodinated polyether, and how can degradation be monitored experimentally?
- Methodological Answer : The compound’s iodine atom is susceptible to photolytic or thermal cleavage. Storage in amber vials under inert gas (e.g., argon) at –20°C is advised. Degradation can be tracked via periodic HPLC analysis to detect iodide ions (retention time shifts) or iodine liberation (starch-iodide tests). UV-Vis spectroscopy at 290 nm monitors iodine-specific absorbance .
Q. Which purification methods are effective for isolating 25-Iodo-2,5,8,11,14,17,20,23-octaoxapentacosane after synthesis?
- Methodological Answer : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) separates the iodinated product from unreacted precursors. Recrystallization in diethyl ether or dichloromethane at low temperatures enhances purity. Purity assessment via thin-layer chromatography (TLC) with iodine vapor visualization is recommended .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : A 2³ factorial design can test variables like temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–24 hours). Response surface methodology (RSM) identifies optimal conditions by analyzing yield and purity. For example, iodine substitution efficiency in analogous azide derivatives (see TCI Chemicals catalog) can guide parameter selection .
Q. What theoretical frameworks explain the compound’s behavior in membrane separation technologies, and how can this be tested experimentally?
- Methodological Answer : The polyether chain’s crown ether-like structure may facilitate ion transport. Density Functional Theory (DFT) simulations model iodine’s role in host-guest interactions. Experimental validation involves measuring ion permeability across synthetic membranes using electrochemical impedance spectroscopy (EIS) or diffusion cells with ICP-MS analysis of transported ions .
Q. How can contradictions in reported solubility data across solvent systems be resolved methodologically?
- Methodological Answer : Contradictions arise from solvent polarity and hydrogen-bonding effects. Systematic solubility studies in aprotic (e.g., THF, DMSO) vs. protic (e.g., methanol) solvents at controlled temperatures (15–40°C) should be conducted. Hansen solubility parameters can predict compatibility, while dynamic light scattering (DLS) detects aggregation. Cross-referencing with structurally similar compounds (e.g., azides) clarifies trends .
Q. What computational models predict the compound’s physicochemical properties, and what are their limitations?
- Methodological Answer : ACD/Labs Percepta’s QSAR models predict logP (lipophilicity) and pKa. However, limitations include inaccuracies in modeling iodine’s steric effects. Molecular dynamics (MD) simulations improve solvation free energy estimates but require high computational resources. Experimental validation via shake-flask logP measurements and potentiometric titration is essential .
Methodological Design & Data Analysis
Q. How to integrate this compound into a catalytic system while ensuring iodine’s stability under reaction conditions?
- Methodological Answer : Use chelating ligands (e.g., bipyridines) to stabilize iodine during catalysis. In situ Raman spectroscopy tracks C-I bond integrity. Post-reaction analysis via X-ray photoelectron spectroscopy (XPS) confirms iodine’s oxidation state. Comparative studies with non-iodinated analogs isolate iodine’s role in catalytic cycles .
Q. What statistical approaches are suitable for analyzing kinetic data in degradation studies?
- Methodological Answer : Pseudo-first-order kinetics models fit degradation rate constants (k) at varying temperatures. Arrhenius plots derive activation energy (Eₐ). Multivariate ANOVA identifies significant degradation pathways (e.g., hydrolysis vs. oxidation). Bootstrapping methods assess uncertainty in degradation half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
